molecular formula C21H24N2O3 B5434425 (4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one

(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B5434425
M. Wt: 352.4 g/mol
InChI Key: HKXBRDCWOADYRZ-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one, also known as Furosemide, is a widely used diuretic drug that is used to treat various medical conditions such as hypertension, edema, and congestive heart failure. It is a potent loop diuretic that works by blocking the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. In

Scientific Research Applications

(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one has been extensively studied for its therapeutic effects in various medical conditions. It is commonly used to treat hypertension, edema, and congestive heart failure. This compound is also used in the treatment of acute pulmonary edema, hypercalcemia, and hyperkalemia. In addition, this compound has been studied for its potential use in the treatment of acute renal failure and chronic kidney disease.

Mechanism of Action

(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one works by blocking the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. This compound binds to the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, inhibiting the reabsorption of sodium, chloride, and potassium ions. This leads to increased urine output and decreased fluid volume in the body.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It decreases blood pressure by reducing the volume of fluid in the body. This compound also reduces the amount of potassium in the body, which can lead to hypokalemia. In addition, this compound can cause metabolic alkalosis, as it increases the excretion of bicarbonate ions in the urine.

Advantages and Limitations for Lab Experiments

(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one has several advantages for lab experiments. It is a potent diuretic that can be used to manipulate fluid volume in animal models. This compound can also be used to induce acute renal failure in animal models, making it a useful tool for studying the pathophysiology of kidney disease. However, this compound has some limitations for lab experiments. It can cause hypokalemia, metabolic alkalosis, and other electrolyte imbalances, which can confound experimental results.

Future Directions

There are several future directions for the research of (4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one. One area of interest is the development of new diuretic drugs that are more effective and have fewer side effects than this compound. Another area of interest is the study of this compound in the treatment of kidney disease, as it has shown some promise in the treatment of acute renal failure and chronic kidney disease. Additionally, the mechanisms of action of this compound and its effects on electrolyte balance and acid-base homeostasis are still not fully understood, and further research is needed to elucidate these mechanisms.

Synthesis Methods

(4aS*,8aR*)-6-(2-furoyl)-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one is synthesized through a series of chemical reactions starting from 3-amino-5-methyl-4-methylsulfonyl-2-pyridone. The synthesis involves the condensation of 3-amino-5-methyl-4-methylsulfonyl-2-pyridone with ethyl 4-chloroacetoacetate to form ethyl 4-chloro-2-(5-methyl-3-oxo-1,2,4-triazin-2(3H)-yl)butanoate. The resulting compound is then reacted with 2-phenylethylamine to form this compound.

properties

IUPAC Name

(4aS,8aR)-6-(furan-2-carbonyl)-1-(2-phenylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-20-9-8-17-15-22(21(25)19-7-4-14-26-19)12-11-18(17)23(20)13-10-16-5-2-1-3-6-16/h1-7,14,17-18H,8-13,15H2/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBRDCWOADYRZ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2C1CN(CC2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]2[C@@H]1CN(CC2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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